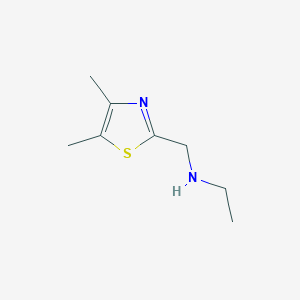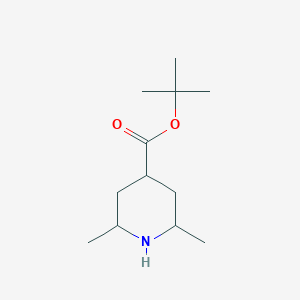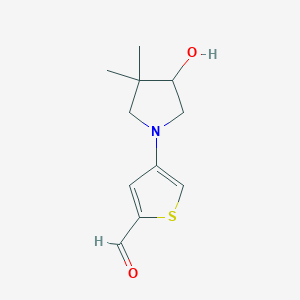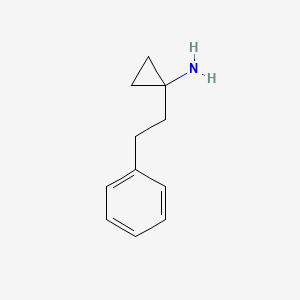
(4,5-Dimethyl-thiazol-2-ylmethyl)-ethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethyl-thiazol-2-ylmethyl)-ethyl-amine is a chemical compound known for its significant role in various scientific research applications. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often utilized in biochemical assays and has notable applications in cell viability and cytotoxicity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dimethyl-thiazol-2-ylmethyl)-ethyl-amine typically involves the reaction of 4,5-dimethylthiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the chemical composition and purity.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dimethyl-thiazol-2-ylmethyl)-ethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(4,5-Dimethyl-thiazol-2-ylmethyl)-ethyl-amine is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in cell viability assays, such as the MTT assay, to assess cell metabolic activity and cytotoxicity.
Medicine: It is employed in drug discovery and development, particularly in screening potential therapeutic agents.
Industry: The compound is used in the production of dyes and pigments, as well as in the formulation of various chemical products.
Mechanism of Action
The mechanism of action of (4,5-Dimethyl-thiazol-2-ylmethyl)-ethyl-amine involves its interaction with cellular components. In the MTT assay, for example, the compound is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. This reduction process is indicative of cell viability and metabolic activity. The compound’s interaction with specific molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): A closely related compound used in similar cell viability assays.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Another tetrazolium salt used in cell viability assays with higher sensitivity.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A water-soluble tetrazolium salt used in one-step MTT assays.
Uniqueness
(4,5-Dimethyl-thiazol-2-ylmethyl)-ethyl-amine is unique due to its specific structural features and its ability to participate in a wide range of chemical reactions. Its versatility in scientific research, particularly in cell viability assays, sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H14N2S |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H14N2S/c1-4-9-5-8-10-6(2)7(3)11-8/h9H,4-5H2,1-3H3 |
InChI Key |
NXTHUSUWKMWMOR-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC(=C(S1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B15259308.png)

![N-[(1R,4r)-4-methylcyclohexyl]piperazine-1-carboxamide](/img/structure/B15259335.png)
![Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B15259341.png)
![3-[(2-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B15259345.png)
![1-[(3-Methoxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15259349.png)




methanol](/img/structure/B15259377.png)
